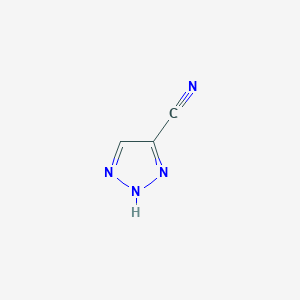

1H-1,2,3-Triazole-4-carbonitrile

Description

The exact mass of the compound 1H-1,2,3-Triazole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-1,2,3-Triazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,3-Triazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4/c4-1-3-2-5-7-6-3/h2H,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQSQWZYJWNHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412929 | |

| Record name | 4-Cyano-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412311-35-4, 18755-49-2 | |

| Record name | 4-Cyano-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1H-1,2,3-triazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the core synthetic strategies, emphasizing the mechanistic rationale behind experimental choices and providing detailed, field-proven protocols. Key methodologies, including the functional group transformation of pre-formed triazole scaffolds and the [3+2] cycloaddition of azides with cyano-substituted alkynes, are critically examined. This guide aims to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important molecule.

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which allow it to act as a bioisostere for amide bonds.[1] The introduction of a cyano group at the 4-position of the 1H-1,2,3-triazole ring further enhances its utility, providing a versatile handle for further functionalization and a key pharmacophore in its own right. 1H-1,2,3-Triazole-4-carbonitrile serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.

This guide offers an in-depth exploration of the primary synthetic pathways to 1H-1,2,3-triazole-4-carbonitrile, moving beyond a mere recitation of steps to provide a deeper understanding of the underlying chemical principles.

Core Synthetic Strategies

The synthesis of 1H-1,2,3-triazole-4-carbonitrile can be broadly categorized into two main approaches:

-

Functional Group Transformation: This strategy involves the modification of a pre-existing 1,2,3-triazole ring, typically starting from a more readily accessible 4-substituted derivative.

-

[3+2] Cycloaddition: This classic approach builds the triazole ring through the reaction of an azide with a suitable cyano-containing alkyne.

The choice between these strategies often depends on the availability of starting materials, desired scale, and the specific substitution pattern required on the triazole ring.

Strategy 1: Functional Group Transformation from 1H-1,2,3-Triazole-4-carboxylic Acid

This is a robust and high-yielding method that commences with the readily available 1H-1,2,3-triazole-4-carboxylic acid. The transformation to the nitrile proceeds through a two-step sequence: formation of a carboxamide followed by dehydration.

Mechanistic Rationale

The conversion of a carboxylic acid to a nitrile is a classic transformation in organic synthesis. The initial activation of the carboxylic acid, typically to an acid chloride or through in-situ activating agents, facilitates nucleophilic attack by an amine to form a stable carboxamide. The subsequent dehydration of the primary amide to the nitrile is an elimination reaction that requires a strong dehydrating agent. The choice of dehydrating agent is critical to ensure high yields and avoid side reactions.

Experimental Protocols

The following protocols are adapted from established literature procedures and have been demonstrated to be effective for the synthesis of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles, a class of derivatives of the target molecule.

Step 1: Synthesis of 1H-1,2,3-Triazole-4-carboxamide

A common route to the parent 1H-1,2,3-triazole-4-carboxylic acid involves the Dimroth rearrangement, a base-catalyzed cyclocondensation of an organic azide with a β-ketoester. For the synthesis of substituted derivatives, the reaction of aryl azides with ethyl acetoacetate is a well-established method.[2] The resulting carboxylic acid can then be converted to the primary amide.

-

Protocol:

-

To a solution of 1H-1,2,3-triazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.

-

After completion of the reaction (monitored by TLC or IR), the excess reagent and solvent are removed under reduced pressure.

-

The crude acid chloride is then dissolved in an appropriate solvent and treated with an excess of aqueous ammonia or gaseous ammonia to afford the 1H-1,2,3-triazole-4-carboxamide.

-

Step 2: Dehydration of 1H-1,2,3-Triazole-4-carboxamide to 1H-1,2,3-Triazole-4-carbonitrile

Two effective methods for the dehydration of the carboxamide are presented below. The choice between them may depend on the substrate's sensitivity and the desired reaction conditions.

-

Method A: Dehydration using Phosphorus Oxychloride (POCl₃)

-

Causality: Phosphorus oxychloride is a powerful and cost-effective dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which then undergoes elimination to form the nitrile. The use of a non-polar solvent like benzene and refluxing conditions drives the reaction to completion.

-

Protocol:

-

To a solution of 1H-1,2,3-triazole-4-carboxamide in dry benzene, add phosphorus oxychloride (POCl₃).

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the excess POCl₃ is carefully removed in vacuo.

-

The residue is treated with ice and neutralized with a 20% aqueous solution of NaOH.

-

The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the crude 1H-1,2,3-triazole-4-carbonitrile, which can be further purified by chromatography.

-

-

-

Method B: Dehydration using Trifluoroacetic Anhydride (TFAA)

-

Causality: Trifluoroacetic anhydride is a highly effective and milder dehydrating agent compared to POCl₃. The reaction can often be carried out at lower temperatures, which can be advantageous for sensitive substrates. The reaction proceeds via the formation of a mixed anhydride intermediate.

-

Protocol:

-

A solution of 1H-1,2,3-triazole-4-carboxamide in dry tetrahydrofuran (THF) is cooled to 0 °C.

-

Trifluoroacetic anhydride (TFAA) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The solvent is removed under reduced pressure, and the residue is worked up in a similar manner to Method A to afford the desired nitrile.

-

-

Data Summary

| Dehydration Method | Reagents | Solvent | Temperature | Typical Yields | Reference |

| Method A | POCl₃ | Benzene | Reflux | High | [2] |

| Method B | TFAA | THF | 0 °C to RT | High | [2] |

Strategy 2: [3+2] Cycloaddition of Azides and Cyano-substituted Alkynes

The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is the most fundamental and widely employed method for the synthesis of 1,2,3-triazoles.[3] To synthesize 1H-1,2,3-triazole-4-carbonitrile via this route, cyanoacetylene or a related cyano-substituted alkyne is the required dipolarophile.

Mechanistic Rationale

The [3+2] cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (azide) reacts with the dipolarophile (alkyne) to form the five-membered triazole ring. The reaction can be performed under thermal conditions, but this often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes.

The introduction of copper(I) catalysis (the "click" reaction) by Sharpless and Meldal revolutionized this transformation, allowing the reaction to proceed at room temperature with high yields and, crucially, with complete regioselectivity, affording only the 1,4-disubstituted triazole.[4] Ruthenium catalysts, on the other hand, can selectively produce the 1,5-regioisomer.[3]

For the synthesis of the parent 1H-1,2,3-triazole-4-carbonitrile, the reaction of hydrazoic acid (HN₃), often generated in situ from sodium azide, with cyanoacetylene is the most direct cycloaddition approach.

Precursor Synthesis: Cyanoacetylene

Cyanoacetylene (prop-2-ynenitrile) is a key starting material for this strategy. It is a colorless liquid with a boiling point of 42.5 °C.[5] While not always commercially available, it can be synthesized in the laboratory. A common method involves the dehydration of propynamide (propiolamide) using a strong dehydrating agent like phosphorus pentoxide.[6] Another route involves the reaction of propargyl aldehyde with hydroxylamine to form the aldoxime, followed by dehydration.[7]

dot

Caption: Synthesis routes to the key precursor, cyanoacetylene.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Catalyst Preparation: A copper(I) source is required. This can be CuI, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

-

Reaction Setup: In a suitable reaction vessel, dissolve the alkyne (cyanoacetylene) in a solvent mixture, often t-butanol/water or methanol/water.

-

Addition of Reagents: Add sodium azide, followed by the copper(I) catalyst (e.g., a freshly prepared solution of CuSO₄ and sodium ascorbate).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. "Click" reactions are often complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1H-1,2,3-triazole-4-carbonitrile.

dot

Caption: A generalized workflow for the Cu(I)-catalyzed synthesis of 1,2,3-triazoles.

Comparative Analysis of Synthetic Strategies

| Feature | Functional Group Transformation | [3+2] Cycloaddition (CuAAC) |

| Starting Materials | 1H-1,2,3-triazole-4-carboxylic acid (often readily available) | Azide and a cyano-substituted alkyne (may require synthesis) |

| Regioselectivity | Not applicable (pre-formed ring) | Excellent (1,4-disubstituted product) |

| Reaction Conditions | Can require harsh reagents (POCl₃) and elevated temperatures | Typically mild (room temperature) |

| Scalability | Generally scalable | Highly scalable, amenable to flow chemistry |

| Versatility | Limited to the modification of the pre-formed triazole | Highly versatile for creating diverse substituted triazoles |

Conclusion

The synthesis of 1H-1,2,3-triazole-4-carbonitrile is readily achievable through multiple synthetic routes. The functional group transformation from the corresponding carboxylic acid is a reliable and high-yielding method, particularly when the starting material is easily accessible. The [3+2] cycloaddition approach, especially the copper-catalyzed variant, offers the advantages of mild reaction conditions, high regioselectivity, and broad substrate scope, making it a powerful tool for the de novo synthesis of this and related triazoles. The choice of the optimal synthetic strategy will be dictated by the specific needs of the researcher, including the availability of precursors, desired scale, and the potential for the synthesis of analogues. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable heterocyclic building block.

References

- Volkov, A. N., & Nikol'skaya, A. N. (1977). Usp. Khim., 46, 712.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoacetylene. Retrieved from [Link]

- Jankovič, D., Virant, M., & Gazvoda, M. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 87(5), 4018–4028.

- Happel, J., Marsel, C. J., & Reidlinger, A. A. (1961). U.S. Patent No. 3,006,948. Washington, DC: U.S.

- Comparative study of 1,2,3-triazoles synthesis via click reactions. (2024). Scilit.

- Pokhodylo, N. T., et al. (2019). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 16(9), 1013-1023.

- Beilstein Journals. (2019). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.

- Bao, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.

- MDPI. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex.

- Kumar, A., et al. (2018). Cu(II)-catalyzed decarboxylative [3+2] cycloaddition of cinnamic acids with organic azides: a new route to 1,5-disubstituted-1,2,3-triazoles. Organic & Biomolecular Chemistry, 16(30), 5483-5487.

- National Institutes of Health. (2018).

- Semantic Scholar. (2022).

- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.

- National Institutes of Health. (2015). Dicyanoacetylene (NC4N) Formation in the CN + Cyanoacetylene (HC3N) Reaction: A Combined Crossed-Molecular Beams and Theoretical Study.

- Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.

- MDPI. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach.

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 4. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]

- 5. Cyanoacetylene - Wikipedia [en.wikipedia.org]

- 6. Cyanoacetylene synthesis - chemicalbook [chemicalbook.com]

- 7. US3006948A - Synthesis of cyanoacetylene - Google Patents [patents.google.com]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Ascendancy of the 1,2,3-Triazole Core in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery and Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

The 1,2,3-triazole ring system represents a cornerstone of modern heterocyclic chemistry, transitioning from a chemical curiosity to a highly privileged scaffold in drug discovery, materials science, and chemical biology.[1] These five-membered, aromatic nitrogen heterocycles are noted for their exceptional stability against metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions.[1] Their unique electronic properties, including a large dipole moment and the capacity to act as hydrogen bond acceptors, allow them to function as effective bioisosteres for amide bonds, engaging with biological targets through a variety of non-covalent interactions.[2][3]

The true explosion in the application of 1,2,3-triazoles was ignited by the development of "click chemistry". While the foundational 1,3-dipolar cycloaddition between azides and alkynes was first described by Huisgen, the reaction often required harsh thermal conditions and produced a mixture of 1,4- and 1,5-disubstituted regioisomers.[4][5][6] The independent reports by Sharpless and Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized the field.[1] This reaction is highly efficient, completely regioselective for the 1,4-disubstituted product, and proceeds under mild, often aqueous, conditions, fulfilling the stringent criteria of a "click" reaction.[1][2][6] This breakthrough has made the 1,2,3-triazole a ubiquitous linker and a core component in countless bioactive molecules, including several FDA-approved drugs.[2]

1H-1,2,3-Triazole-4-carbonitrile: A Versatile Synthon for Complex Molecule Synthesis

Within the vast library of triazole derivatives, 1H-1,2,3-triazole-4-carbonitriles have emerged as particularly valuable synthetic intermediates, or "building blocks."[7][8] While the triazole core provides a stable and favorably interactive scaffold, the nitrile (-C≡N) group offers a gateway to extensive chemical transformations. The cyano group is a versatile functional handle that can participate in cycloadditions, be hydrolyzed to carboxylic acids or amides, or be reduced to amines, enabling the construction of more complex heterocyclic systems.

This synthetic potential is particularly prized in the field of drug discovery, where the efficient creation of large, diverse libraries of compounds is essential for screening against biological targets.[7] The use of 1H-1,2,3-triazole-4-carbonitriles allows for the rapid assembly of novel molecular architectures, such as the 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which have shown promise in the discovery of new anticancer agents.[7][8]

Core Synthetic Strategies and Methodologies

The synthesis of 1H-1,2,3-triazole-4-carbonitriles is not defined by a single discovery event but rather by the development of several effective synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring. Two primary strategies have proven to be robust and high-yielding.

Strategy 1: Dehydration of 1H-1,2,3-Triazole-4-carboxamides

A highly effective and common method involves the dehydration of a pre-formed 1H-1,2,3-triazole-4-carboxamide. This multi-step approach begins with readily available 1H-1,2,3-triazole-4-carboxylic acids, which are themselves synthesized via established methods like the Dimroth condensation.[8] The carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, and then reacted with an amine (e.g., tert-butylamine) to form the stable carboxamide. The final, critical step is the dehydration of this amide to the corresponding nitrile, typically using a powerful dehydrating agent like phosphorus oxychloride (POCl₃).

The rationale behind this pathway lies in its reliability and modularity. The initial synthesis of the triazole carboxylic acid allows for the installation of various substituents at the N-1 and C-5 positions. The subsequent conversion to the nitrile is generally a high-yielding transformation. This entire process can even be performed as a one-pot protocol, where the intermediate carboxamide is generated in situ and immediately dehydrated without isolation, significantly improving workflow efficiency.[8]

Caption: Workflow for nitrile synthesis via carboxamide dehydration.

-

Step 1: To a solution of N-(tert-butyl)-5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamide (8.6 mmol) in dry benzene (50 mL), add phosphorus oxychloride (POCl₃) (96.4 mmol, 9 mL).[8]

-

Step 2: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 3: After the reaction is complete, cool the mixture to room temperature.

-

Step 4: Remove the excess POCl₃ under reduced pressure (in a vacuum).

-

Step 5: Carefully treat the residue with ice to quench the reaction. Neutralize the mixture by adding a 20% aqueous solution of sodium hydroxide (NaOH).

-

Step 6: Extract the product into an organic solvent such as dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.[8]

Strategy 2: Cycloaddition with Cyano-Activated Methylene Compounds

An alternative and more direct approach involves the [3+2] cycloaddition of an organic azide with a molecule containing a cyano group and an adjacent activated methylene group, such as malononitrile.[7][8] This reaction is typically base-mediated, with common bases including triethylamine (TEA), potassium carbonate, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8] The base deprotonates the active methylene compound, generating a nucleophile that attacks the terminal nitrogen of the azide, initiating the cyclization process that ultimately forms the 5-amino-1H-1,2,3-triazole-4-carbonitrile product.

The primary advantage of this method is its convergence, forming the functionalized triazole ring in a single step from relatively simple precursors. However, this route most commonly yields 5-amino substituted triazole carbonitriles, which may or may not be the desired product depending on the subsequent synthetic goals.[8]

Physicochemical Characterization and Structural Validation

The unambiguous identification of the synthesized 1H-1,2,3-triazole-4-carbonitriles is paramount. A combination of standard spectroscopic techniques is employed for complete structural elucidation and purity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The chemical shifts and coupling constants of protons and carbons provide definitive information about the substitution pattern on the triazole ring.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the presence of the key nitrile functional group, which displays a characteristic sharp absorption band in the region of 2200-2300 cm⁻¹.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition.[9][13]

Application in the Synthesis of Thieno[2,3-d]pyrimidines for Anticancer Drug Discovery

The true value of 1H-1,2,3-triazole-4-carbonitriles is demonstrated by their utility as precursors for more complex, biologically active molecules. A prime example is their role in the synthesis of 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones.[7][8] In this reaction, the triazole carbonitrile undergoes a condensation reaction with an ethyl 2-aminothiophene-3-carboxylate under acidic conditions (e.g., HCl in dioxane).

This transformation leverages the electrophilic nature of the nitrile carbon. The reaction likely proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the amino group of the thiophene ester. A subsequent intramolecular cyclization and tautomerization yields the fused thieno[2,3-d]pyrimidine ring system. This efficient method allows for the creation of broad combinatorial libraries for screening, as the substituents on both the triazole and thiophene precursors can be easily varied.[7] This approach is particularly relevant in oncology research, as thienopyrimidines are a well-established cytotoxic motif.[8]

Caption: Synthesis of thieno[2,3-d]pyrimidines from a triazole carbonitrile.

Quantitative Data Summary

The synthesis of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles via the carboxamide dehydration route has been shown to be highly efficient for a variety of aryl substituents.

| Compound Entry | Aryl Substituent | Yield (%) |

| 4a | Phenyl | 91 |

| 4b | 4-Methylphenyl | 95 |

| 4c | 4-Methoxyphenyl | 93 |

| 4d | 4-Chlorophenyl | 96 |

| 4e | 4-Fluorophenyl | 98 |

| 4f | 4-Bromophenyl | 94 |

| (Data synthesized from Pokhodylo et al., 2021)[8] |

Conclusion and Future Outlook

1H-1,2,3-Triazole-4-carbonitrile and its derivatives stand as a testament to the power of strategic molecular design. They are not merely individual compounds but are enabling tools that unlock access to vast chemical spaces relevant to human health. The discovery and refinement of synthetic routes to these building blocks, particularly those that are efficient, scalable, and modular, are critical for accelerating the drug discovery pipeline.[2] Future research will likely focus on expanding the diversity of these nitrile synthons and exploring their application in novel cyclization and condensation reactions to forge new classes of complex heterocyclic compounds for biological evaluation.

References

- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.

- Sekh, T. V., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Taylor & Francis Online.

- Sekh, T. V., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Phosphorus, Sulfur, and Silicon and the Related Elements.

- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2020). The Journal of Organic Chemistry.

- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2022). Journal of the Brazilian Chemical Society.

- Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.

- Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (2018). Molecules.

- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega.

- Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a. (n.d.). The Royal Society of Chemistry.

- Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. (2020). Journal of Medicinal Chemistry.

- An Efficient Synthesis of 1-(4H-1,2,4-Triazol-3-yl)-Hexahydroquinoline-3-carbonitrile and their Spiro Derivatives from β-Enaminones. (2016). HETEROCYCLES.

- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2021). Frontiers in Chemistry.

- Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society.

- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.

- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.

- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2017). Journal of Al-Nahrain University.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.

- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2019). Molbank.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Pharmaceuticals.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry.

- Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2019). Molecular Pharmaceutics.

Sources

- 1. longdom.org [longdom.org]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 11. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

basic properties of 1H-1,2,3-Triazole-4-carbonitrile

An In-depth Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: Properties, Synthesis, and Applications

Introduction

1H-1,2,3-Triazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of 1,2,3-triazole, it belongs to a class of five-membered aromatic rings containing three nitrogen atoms.[1][2] The presence of both the stable triazole core and the reactive nitrile functional group makes it a versatile and valuable building block for the synthesis of more complex molecular architectures.[3][4] The 1,2,3-triazole moiety is a well-known pharmacophore, a molecular feature that can interact with biological targets, and is a component in several pharmaceutical drugs.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 1H-1,2,3-Triazole-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Molecular Properties

The core physical and chemical characteristics of 1H-1,2,3-Triazole-4-carbonitrile define its behavior in chemical systems and are crucial for its application in synthesis. These properties are summarized in the table below. The molecule's structure features a planar, aromatic triazole ring, which imparts significant stability.[2] The nitrile group (-C≡N) is a strong electron-withdrawing group, influencing the electronic properties of the triazole ring. The compound has one hydrogen bond donor and three hydrogen bond acceptors, suggesting moderate solubility in polar solvents.[5]

Table 1: Core Physicochemical Properties of 1H-1,2,3-Triazole-4-carbonitrile

| Property | Value | Reference(s) |

| CAS Number | 18755-49-2 | [5][6][7] |

| Molecular Formula | C₃H₂N₄ | [5][7][8] |

| Molecular Weight | 94.07 g/mol | [5][7] |

| Appearance | Off-white to yellow solid | [9] |

| Predicted Boiling Point | 339.0 ± 15.0 °C | [9] |

| Predicted Density | 1.44 ± 0.1 g/cm³ | [9] |

| Predicted pKa | 5.65 ± 0.70 | [9] |

| XLogP3 | -0.4 | [5][10] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Canonical SMILES | C1=NNN=C1C#N | [5][10] |

Molecular Structure

The structure of 1H-1,2,3-Triazole-4-carbonitrile consists of a 1H-1,2,3-triazole ring substituted at the 4-position with a nitrile group. The tautomeric nature of the unsubstituted N-H proton on the triazole ring is a key feature of this heterocyclic system.[1][2]

Caption: General synthetic scheme from a carboxylic acid precursor.

Illustrative Experimental Protocol: Dehydration of Carboxamide

The following is a generalized protocol for the final dehydration step, which is a critical transformation in the synthesis of the title compound from its corresponding carboxamide. This protocol is illustrative and should be adapted based on specific substrate and laboratory conditions.

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 1H-1,2,3-triazole-4-carboxamide (1 equivalent).

-

Reagent Addition: Add a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (2-3 equivalents) in an appropriate anhydrous solvent (e.g., pyridine or DMF) under a nitrogen atmosphere. The addition should be performed cautiously at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1H-1,2,3-Triazole-4-carbonitrile.

Reactivity

The reactivity of 1H-1,2,3-Triazole-4-carbonitrile is dominated by the chemistry of its two functional groups: the triazole ring and the nitrile moiety.

-

Nitrile Group Transformations: The carbonitrile is a versatile functional group. It can undergo [3+2] cycloaddition reactions with azides (such as sodium azide) to form 5-substituted tetrazoles, which are important isosteres of carboxylic acids in medicinal chemistry. [4]* Triazole Ring as a Scaffold: The triazole ring is generally stable but can be functionalized, for example, by N-alkylation or N-arylation. It serves as a rigid scaffold to orient other functional groups in space.

-

Precursor to Fused Heterocycles: The compound is a key precursor for constructing more complex heterocyclic systems. For instance, it is used in the synthesis of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, a class of compounds investigated for anticancer activity. [3][4]

Caption: Key reactions of 1H-1,2,3-Triazole-4-carbonitrile.

Applications in Drug Discovery and Materials Science

The unique structural features of 1H-1,2,3-triazoles make them privileged scaffolds in drug design. They act as important pharmacophores that can engage in hydrogen bonding and dipole interactions with biological receptors. [11] 1H-1,2,3-Triazole-4-carbonitrile, in particular, serves as a crucial building block for creating combinatorial libraries of novel compounds for biological screening. [3][4]Its utility has been demonstrated in the development of potential anticancer agents, where the triazole-carbonitrile core is elaborated into more complex structures like thienopyrimidines to target specific cancer cell lines. [4]The nitrile group provides a synthetic handle for diversification, allowing for the rapid generation of a wide range of derivatives to explore structure-activity relationships (SAR).

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1H-1,2,3-Triazole-4-carbonitrile is not widely available, data from the parent compound, 1H-1,2,3-triazole, and general chemical safety principles should be followed.

-

Hazards: The compound is expected to cause skin and serious eye irritation. [2][12]Inhalation of dust may cause respiratory tract irritation. [2][12]* Precautions for Safe Handling: Use in a well-ventilated area. [12][13]Avoid breathing dust and contact with skin and eyes. [13][14]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12]* Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7][14]Recommended storage temperature is often between 2-8°C. [9]* Incompatible Materials: Keep away from strong oxidizing agents and strong acids. [14]

Conclusion

1H-1,2,3-Triazole-4-carbonitrile is a synthetically valuable heterocyclic compound with a unique combination of a stable aromatic core and a reactive functional group. Its physicochemical properties, synthetic accessibility, and versatile reactivity make it an important intermediate for researchers in organic synthesis and medicinal chemistry. Its demonstrated use as a building block for creating libraries of potential therapeutic agents, particularly in anticancer drug discovery, underscores its significance. Proper handling and storage procedures are essential to ensure laboratory safety when working with this compound.

References

-

1H-1,2,3-Triazole-4-carbonitrile. LookChem. [Link]

-

Sekh, T. V., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Taylor & Francis Online. [Link]

-

Sekh, T. V., et al. (2021). Full article: Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Taylor & Francis Online. [Link]

-

Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a. The Royal Society of Chemistry. [Link]

-

1H-1,2,3-triazole-4-carbonitrile. PubChem. [Link]

-

1H-1,2,3-TRIAZOLE-4-CARBONITRILE. Clentran. [Link]

-

Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. National Institutes of Health (NIH). [Link]

-

1-phenyl-1H-1,2,3-triazole-4-carbonitrile. Chemical Synthesis Database. [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Publications. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

-

1,2,4-Triazole. Solubility of Things. [Link]

-

1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. NIST WebBook. [Link]

-

An Efficient Synthesis of 1-(4H-1,2,4-Triazol-3-yl)-Hexahydroquinoline-3-carbonitrile and their Spiro Derivatives from β-Enaminones. ResearchGate. [Link]

-

1h-1,2,3-triazole-4-carbonitrile (C3H2N4). PubChemLite. [Link]

-

1,2,3-Triazole. Wikipedia. [Link]

-

1H-1,2,3-Triazole. American Chemical Society. [Link]

-

1H--[3][5][15]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers. SciELO. [Link]

-

A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B. [Link]

-

1H-1,2,4-Triazole-1-acetonitrile, alpha-(1-hydroxy-3-methylbutylidene)-. SpectraBase. [Link]

-

Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry. Frontiers in Chemistry. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ResearchGate. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (NIH). [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. PubMed. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Iraqi National Journal of Chemistry. [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Acta Pharmaceutica Sinica B. [Link]

-

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. National Institutes of Health (NIH). [Link]

-

Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. ACS Publications. [Link]

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1H-1,2,3-Triazole-4-carbonitrile|lookchem [lookchem.com]

- 6. 1H-1,2,3-Triazole-4-carbonitrile | 18755-49-2 [chemicalbook.com]

- 7. 1H-1,2,3-TRIAZOLE-4-CARBONITRILE - CAS:18755-49-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1H-1,2,3-triazole-4-carbonitrile | C3H2N4 | CID 5245766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-1,2,3-TRIAZOLE-4-CARBONITRILE | 18755-49-2 [m.chemicalbook.com]

- 10. PubChemLite - 1h-1,2,3-triazole-4-carbonitrile (C3H2N4) [pubchemlite.lcsb.uni.lu]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

Part 1: The Strategic Approach to Structure Elucidation

An In-depth Technical Guide to the Structure Elucidation of 1H-1,2,3-Triazole-4-carbonitrile

Structure elucidation is not a linear checklist but a synergistic process. Each analytical technique provides a unique piece of the molecular puzzle. Mass Spectrometry (MS) gives us the molecular formula, Infrared (IR) Spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework. By integrating these orthogonal datasets, we build a robust, irrefutable structural hypothesis. This multi-faceted approach ensures the highest level of scientific integrity, as the data from each technique must corroborate the others.

Caption: Overall workflow for structure elucidation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: We use ¹H NMR to identify and count the number of distinct proton environments. For 1H-1,2,3-triazole-4-carbonitrile (C₃H₂N₄), we anticipate two signals: one for the proton attached to the triazole ring (C5-H) and one for the proton on the nitrogen atom (N1-H). The lack of adjacent protons for the C5-H means it will appear as a sharp singlet, providing a clean, diagnostic signal. The N-H proton signal is often broader due to quadrupolar relaxation and chemical exchange.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0 - 8.5 ppm | Singlet | 1H | CH on Triazole Ring (C5-H) | The proton is on an electron-deficient heterocyclic ring, shifting it significantly downfield.[6][7] |

| >10 ppm (variable, broad) | Singlet (broad) | 1H | NH on Triazole Ring (N1-H) | Acidic proton on a nitrogen within an aromatic system; its chemical shift is highly dependent on solvent and concentration.[8] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher spectrometer.[5][9]

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy reveals the number of unique carbon environments. For our target molecule, we expect three distinct signals corresponding to the two triazole ring carbons (C4 and C5) and the nitrile carbon (CN). The chemical shifts are highly informative: the nitrile carbon has a characteristic shift, while the ring carbons appear in the aromatic/heteroaromatic region.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) | Assignment | Rationale |

|---|---|---|

| ~140 - 150 ppm | C 5 (CH) | Aromatic carbon atom bonded to a proton in the triazole ring.[10][11] |

| ~120 - 130 ppm | C 4 (C-CN) | Quaternary carbon of the triazole ring, deshielded by the attached electron-withdrawing nitrile group. |

| ~110 - 120 ppm | C N (Nitrile) | Characteristic chemical shift range for a nitrile carbon.[12] |

Trustworthiness through 2D NMR: For absolute certainty, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC experiment would show a direct correlation between the C5 carbon and its attached proton, while an HMBC would reveal long-range correlations (2-3 bonds), for instance, between the C5-H proton and the C4 carbon, definitively locking in the connectivity.[4]

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Expertise & Causality: IR spectroscopy is exceptionally effective for the rapid identification of key functional groups. Its diagnostic power lies in the fact that specific bonds vibrate at characteristic frequencies. For 1H-1,2,3-triazole-4-carbonitrile, the most unambiguous signal we expect to see is the sharp, strong absorption from the carbon-nitrogen triple bond of the nitrile group.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3150 - 3100 cm⁻¹ | Medium, Broad | N-H Stretch | 1,2,3-Triazole |

| ~3100 - 3000 cm⁻¹ | Weak-Medium | C-H Stretch | 1,2,3-Triazole |

| 2260 - 2240 cm⁻¹ | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600 - 1400 cm⁻¹ | Medium | Ring Skeletal Vibrations | 1,2,3-Triazole |

Rationale: The C≡N stretch is one of the most reliable and easily identifiable peaks in an IR spectrum due to its position in a relatively "quiet" region and its high intensity.[12][13][14][15] Conjugation with the triazole ring may shift this peak to a slightly lower wavenumber compared to saturated aliphatic nitriles.[15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans for a high-quality result.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.

Part 4: Mass Spectrometry (MS) - Molecular Weight and Formula Confirmation

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with extremely high accuracy. This technique is the final arbiter of the molecular formula. The fragmentation pattern also offers corroborating structural evidence.

Calculated Molecular Weight: C₃H₂N₄ = 94.0279 (monoisotopic mass)

Expected Mass Spectrometry Data

-

Molecular Ion Peak [M+H]⁺: In a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule at a mass-to-charge ratio (m/z) of 95.0357 .

-

High-Resolution Mass Spectrometry (HRMS): An HRMS measurement of 95.0357 would confirm the elemental composition C₃H₃N₄ (for the [M+H]⁺ ion), ruling out other potential formulas with the same nominal mass.[9][17]

-

Fragmentation Pattern: The triazole ring is known to undergo characteristic fragmentation. The most common pathway involves the loss of a molecule of nitrogen (N₂), a highly stable neutral loss.[18][19]

Caption: A primary fragmentation pathway for 1,2,3-triazoles.

Part 5: Conclusion - A Self-Validating Structural Assignment

The structure of 1H-1,2,3-triazole-4-carbonitrile is unambiguously confirmed by the synergistic interpretation of orthogonal spectroscopic data:

-

Mass Spectrometry establishes the correct molecular formula of C₃H₂N₄.

-

Infrared Spectroscopy provides definitive evidence for the presence of the key nitrile (C≡N) functional group and the N-H bond of the triazole ring.

-

¹H and ¹³C NMR Spectroscopy deliver the final, detailed blueprint, showing the precise number and connectivity of all carbon and hydrogen atoms, consistent with the proposed structure.

Each piece of data validates the others, creating a closed, logical loop that satisfies the highest standards of scientific rigor. While single-crystal X-ray crystallography provides the ultimate confirmation in the solid state[20], the comprehensive spectroscopic data presented here is sufficient for a definitive structural elucidation in solution for nearly all research and development applications.

References

- BenchChem. (n.d.). Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem.

- The Royal Society of Chemistry. (n.d.). Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a.

- PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.

- CORE. (2010). Crystal Structures of two Triazole Derivatives.

- UTN. (2017). Chemistry Of Heterocyclic Compounds 501 Spring 2017.

- PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- PMC - NIH. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives.

- ResearchGate. (n.d.). Structure of triazole derivative. Download Scientific Diagram.

- Semantic Scholar. (2016). AN EFFICIENT SYNTHESIS OF 1-(4H-1,2,4-TRIAZOL-3-YL)- HEXAHYDROQUINOLINE-3-CARBONITRILE AND THEIR SPIRO DERIVATIVES FROM β-ENAMI.

- Química Organica.org. (n.d.). IR spectrum: Nitriles.

- Journal of Al-Nahrain University. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

- NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- PMC - NIH. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- ACS Fall 2025. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.

- ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- ResearchGate. (2016). (PDF) An Efficient Synthesis of 1-(4H-1,2,4-Triazol-3-yl)-Hexahydroquinoline-3-carbonitrile and their Spiro Derivatives from β-Enaminones.

- ChemicalBook. (n.d.). 1,2,3-1H-Triazole(288-36-8) 1 H NMR.

- Frontiers. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- Jetir.Org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS.

- Journal of University of Babylon for Pure and Applied Sciences. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol.

- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 13C NMR spectrum.

- NIH. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.

- Longdom Publishing SL. (n.d.). Heterocyclic Compounds.

- Wiley Analytical Science. (2003). The Chemistry of Heterocyclic Compounds, Volume 60, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1979). Mass spectra of 1,2,3-triazoles.

- Organic Chemistry Portal. (2015). Synthesis of 1H-1,2,4-triazoles.

- SpectraBase. (n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-1H-Triazole(288-36-8) 1H NMR [m.chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IR spectrum: Nitriles [quimicaorganica.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. scribd.com [scribd.com]

- 17. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Versatile Scaffold

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often hinges on the strategic use of versatile molecular building blocks. Among these, heterocyclic compounds have long held a place of prominence, offering a rich tapestry of chemical space to explore. This guide delves into the technical nuances of a particularly valuable, yet often overlooked, scaffold: 1H-1,2,3-Triazole-4-carbonitrile . With the definitive Chemical Abstracts Service (CAS) number 18755-49-2 , this compound represents more than just a collection of atoms; it is a key intermediate that unlocks pathways to complex molecular architectures, particularly in the realm of oncology and beyond.

As a Senior Application Scientist, my experience has repeatedly demonstrated that a deep understanding of the fundamental properties, synthesis, and handling of such key intermediates is paramount to successful and efficient drug discovery campaigns. This guide is structured to provide not just a recitation of facts, but a cohesive narrative that explains the why behind the how. We will explore the synthesis of 1H-1,2,3-Triazole-4-carbonitrile, its intrinsic chemical properties, its strategic applications in drug design, and the critical safety protocols necessary for its handling. The aim is to equip you, the researcher, with the knowledge and insights necessary to confidently and effectively utilize this potent building block in your own research endeavors.

Part 1: Core Compound Profile

Identification and Physicochemical Properties

1H-1,2,3-Triazole-4-carbonitrile is a small, aromatic heterocyclic compound. Its structure, featuring a five-membered ring with three contiguous nitrogen atoms and a nitrile functional group, imbues it with a unique set of electronic and steric properties that are highly advantageous in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 18755-49-2 | [1] |

| Molecular Formula | C₃H₂N₄ | [1] |

| Molecular Weight | 94.0757 g/mol | [1] |

| Canonical SMILES | C1=NNN=C1C#N | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 94.027946081 | [1] |

| Complexity | 101 | [1] |

| XLogP3 | -0.4 | [1] |

The low molecular weight and favorable XLogP3 value suggest good "lead-like" properties, making it an attractive starting point for the development of more complex drug candidates. The presence of both hydrogen bond donors and acceptors allows for a variety of interactions with biological targets.

Part 2: Synthesis and Chemical Reactivity

The synthesis of 1H-1,2,3-triazole-4-carbonitrile is a critical aspect of its utility. A robust and scalable synthetic route is essential for its widespread application in research and development. The most common and efficient methods involve the dehydration of the corresponding carboxamide precursor.

Synthetic Pathway Overview

The logical and field-proven pathway to 1H-1,2,3-Triazole-4-carbonitrile begins with the readily available 1H-1,2,3-triazole-4-carboxylic acid. This starting material is first converted to the more reactive acyl chloride, which is then subjected to amidation to form 1H-1,2,3-triazole-4-carboxamide. The final, critical step is the dehydration of this amide to yield the target nitrile.

Caption: Synthetic workflow for 1H-1,2,3-Triazole-4-carbonitrile.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of established methodologies, designed to be a self-validating system. Each step includes causality behind the choice of reagents and conditions.

Step 1: Synthesis of 1H-1,2,3-Triazole-4-carboxamide

-

Rationale: The conversion of the carboxylic acid to the carboxamide is a necessary intermediate step. The use of an acyl chloride is a standard and efficient method for activating the carboxylic acid towards nucleophilic attack by ammonia.

-

Procedure:

-

To a solution of 1H-1,2,3-triazole-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material on thin-layer chromatography (TLC).

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 1H-1,2,3-triazole-4-acyl chloride, which is typically used in the next step without further purification.

-

The crude acyl chloride is dissolved in an appropriate solvent and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

The reaction mixture is stirred for 1-2 hours, allowing it to warm to room temperature.

-

The resulting precipitate, 1H-1,2,3-triazole-4-carboxamide, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Dehydration of 1H-1,2,3-Triazole-4-carboxamide to 1H-1,2,3-Triazole-4-carbonitrile

-

Rationale: The final step involves the removal of a molecule of water from the primary amide to form the nitrile. Strong dehydrating agents are required for this transformation. Phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA) are commonly employed due to their high efficacy.

-

Procedure (Method A: POCl₃):

-

In a flask equipped with a reflux condenser and a drying tube, suspend 1H-1,2,3-triazole-4-carboxamide (1 equivalent) in a dry, inert solvent such as benzene or toluene.

-

Add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-1,2,3-Triazole-4-carbonitrile.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Procedure (Method B: TFAA):

-

Dissolve 1H-1,2,3-triazole-4-carboxamide (1 equivalent) in dry tetrahydrofuran (THF) and cool to 0 °C.

-

Add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, and follow the workup procedure described in Method A.

-

Reactivity and Stability

1H-1,2,3-Triazole-4-carbonitrile is a relatively stable compound under standard laboratory conditions. The triazole ring is aromatic and generally resistant to oxidation and reduction. The primary site of reactivity is the nitrile group.

-

Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions. This reactivity can be exploited for further functionalization.

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to introduce a basic side chain.

-

Cycloaddition: The nitrile can participate as a dipolarophile in [3+2] cycloaddition reactions with azides to form tetrazoles, further expanding the accessible chemical space.

Part 3: Applications in Drug Discovery and Development

The true value of 1H-1,2,3-Triazole-4-carbonitrile lies in its application as a versatile building block in the synthesis of biologically active molecules. Its structural and electronic features make it a valuable component in the medicinal chemist's toolbox.

A Precursor to Potent Anticancer Agents

A significant body of research has demonstrated the utility of 1H-1,2,3-triazole-4-carbonitriles as key precursors in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of great interest due to their potential as anticancer agents. The nitrile group serves as a crucial electrophilic partner in the construction of the pyrimidine ring. This approach allows for the creation of large combinatorial libraries for screening against various cancer cell lines.

The 1,2,3-Triazole Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 1,2,3-triazole ring is an excellent bioisostere for a variety of functional groups, most notably the amide bond.[2]

Caption: The 1,2,3-triazole ring as a bioisostere for the amide bond.

The triazole ring mimics the steric and electronic properties of the trans-amide bond, including its hydrogen bonding capabilities and dipole moment. However, the triazole offers several advantages:

-

Increased Metabolic Stability: The triazole ring is generally more resistant to enzymatic cleavage than an amide bond, leading to improved pharmacokinetic profiles.

-

Enhanced Solubility: The introduction of the triazole moiety can often improve the aqueous solubility of a drug candidate.

-

Synthetic Tractability: The robust and predictable nature of "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) makes the synthesis of 1,4-disubstituted triazoles highly efficient and modular.

1H-1,2,3-Triazole-4-carbonitrile, with its reactive nitrile handle, provides a convenient starting point for the elaboration of such bioisosteric replacements in drug candidates.

Part 4: Safety and Handling

Potential Hazards

-

Toxicity of the Nitrile Group: Organic nitriles should be handled with care due to their potential toxicity. Some nitriles can be metabolized to release cyanide ions. Inhalation, ingestion, and skin contact should be avoided.

-

Irritation: The 1,2,3-triazole moiety and the nitrile group can be irritating to the skin, eyes, and respiratory tract.

-

Combustion Products: In case of fire, toxic fumes, including nitrogen oxides and hydrogen cyanide, may be released.

Recommended Handling Procedures

-

Engineering Controls: Handle 1H-1,2,3-Triazole-4-carbonitrile in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a laboratory coat. Ensure that gloves are compatible with the solvents being used.

-

Respiratory Protection: If working with the solid material in a way that may generate dust, or if ventilation is inadequate, a NIOSH-approved respirator is recommended.

-

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion: A Small Molecule with a Large Impact

1H-1,2,3-Triazole-4-carbonitrile (CAS: 18755-49-2) is a prime example of a key chemical intermediate whose strategic importance far outweighs its molecular size. Its robust synthesis, versatile reactivity, and advantageous properties as a bioisostere make it an invaluable tool for researchers in drug discovery and development. By understanding the principles and protocols outlined in this guide, scientists can harness the full potential of this powerful building block to create the next generation of innovative therapeutics. As with any chemical reagent, a thorough understanding of its properties and a commitment to safe handling practices are the cornerstones of successful and responsible research.

References

-

LookChem. 1H-1,2,3-Triazole-4-carbonitrile. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. [Link]

-

PubMed. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

ResearchGate. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [Link]

-

Chemistry LibreTexts. Reactivity of Nitriles. [Link]

-

ResearchGate. Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and.... [Link]

Sources

A Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1H-1,2,3-Triazole-4-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its structural features, physicochemical properties, and spectroscopic signature. A detailed, mechanistically explained synthesis protocol is provided, emphasizing the principles of click chemistry. Furthermore, this document highlights the compound's role as a versatile pharmacophore and bioisostere in modern drug design, supported by examples from contemporary research. The guide concludes with essential safety and handling information, creating a comprehensive resource for professionals in pharmaceutical research and development.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry.[1][2] Its prevalence is largely due to its unique combination of chemical stability, metabolic resistance, and favorable physicochemical properties. The triazole moiety is not merely a passive linker; it actively participates in molecular recognition through hydrogen bonding and dipole-dipole interactions, enhancing solubility and target binding.[2][3] This has led to its incorporation into a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[2][4]

Within this important class of compounds, 1H-1,2,3-Triazole-4-carbonitrile stands out as a particularly valuable synthetic intermediate. The presence of the nitrile group (-C≡N) at the 4-position provides a versatile chemical handle for further elaboration, allowing for the construction of complex molecular architectures and diverse compound libraries for drug discovery.[5][6] This guide focuses specifically on this molecule, offering a detailed examination of its properties and utility.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

-

IUPAC Name: 1H-1,2,3-Triazole-4-carbonitrile

-

Common Synonyms: 4-Cyano-1H-1,2,3-triazole, 2H-triazole-4-carbonitrile[7]

-

CAS Number: 18755-49-2[8]

-

Molecular Formula: C₃H₂N₄[9]

-

Molecular Weight: 94.08 g/mol

The structure consists of a 1,2,3-triazole ring, which exists in tautomeric forms (1H and 2H), substituted at the C4 position with a nitrile group.[10][11]

Figure 1: 2D Structure of 1H-1,2,3-Triazole-4-carbonitrile

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in biological and experimental systems. The following table summarizes key data for 1H-1,2,3-Triazole-4-carbonitrile.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [8] |

| Boiling Point | 339.0 ± 15.0 °C (Predicted) | [8] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 5.65 ± 0.70 (Predicted) | [8] |

| Storage | 2-8°C | [8] |

Synthesis and Mechanistic Rationale

The most prominent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][11] This reaction is valued for its high yields, mild reaction conditions, and exceptional regioselectivity.

Experimental Protocol: Synthesis via CuAAC

This protocol describes the synthesis of a 1-substituted-1H-1,2,3-triazole-4-carbonitrile from an organic azide and 2-propynenitrile.

Materials:

-

Organic Azide (R-N₃) (1.0 eq)

-

2-Propynenitrile (Cyanoacetylene) (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

-

Solvent: Ethanol/Water (2:1) or THF

Procedure:

-

Reaction Setup: To a round-bottom flask, add the organic azide (1.0 eq) and the chosen solvent.

-

Addition of Reagents: Add 2-propynenitrile (1.1 eq), DIPEA (2.0 eq), and finally the Copper(I) Iodide catalyst (0.1 eq).

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Discussion

The high efficiency and regioselectivity of the CuAAC reaction are central to its utility.

-